4-azido-3-bromopyridine
Overview
Description
4-Azido-3-bromopyridine (4-ABP) is an organic compound and a derivative of pyridine, an aromatic heterocyclic organic compound. 4-ABP has a wide range of applications in organic synthesis and scientific research. It is a useful building block for the synthesis of various heterocyclic compounds and has been used in numerous biochemical and physiological studies. In
Scientific Research Applications
Cross-Coupling Reactions
Research has shown that bromopyridine derivatives, such as 4-bromopyridines, can undergo Pd-catalyzed cross-coupling with various compounds. This has implications for synthesizing complex biaryls and antitumor antibiotics like streptonigrin and lavendamycin (McElroy & DeShong, 2003).
Synthesis of Substituted Pyridines
Another application involves the regioselective deprotonation of bromopyridines for the synthesis of substituted pyridines. This process has been shown to offer a flexible approach to creating diverse pyridine derivatives (Karig, Spencer & Gallagher, 2001).
Molecular Probing and Spectroscopy
Azides, including those related to bromopyridine derivatives, have been used as vibrational probes in nucleic acids. Their incorporation allows for detailed analysis of molecular structures and interactions (Gai, Fenlon & Brewer, 2010).
Synthesis of Functionalized Pyridines
Research demonstrates the efficacy of bromine–magnesium exchange reactions on bromopyridines to synthesize various functionalized pyridines. This methodology has been useful in the synthesis of compounds like 4-azaxanthone (Trécourt et al., 2000).
Development of Novel Medicinal Compounds
There is evidence that bromopyridines are involved in the synthesis of certain nucleosides with potential antiviral activities. This includes the creation of nucleosides with substitutions at specific positions, contributing to research in medicinal chemistry (Maag et al., 1992).
properties
IUPAC Name |
4-azido-3-bromopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMXTCDJVYJXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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